3-(Benzyloxy)-5-bromopyridin-2-amine
Overview
Description
3-(Benzyloxy)-5-bromopyridin-2-amine: is an organic compound that belongs to the class of aminopyridines and derivatives It features a pyridine ring substituted with a benzyloxy group at the 3-position, a bromine atom at the 5-position, and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-bromopyridin-2-amine typically involves multi-step reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent amination using ammonia or amine derivatives under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are also tailored to industrial standards to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using zinc in hydrochloric acid.
Substitution: Nucleophilic substitution reactions using sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products:
- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid.
- Reduction of the nitro group yields the corresponding amine.
- Substitution of the bromine atom yields various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(Benzyloxy)-5-bromopyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as a building block in organic synthesis .
Biology and Medicine: Its structure allows for modifications that can enhance biological activity and selectivity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-bromopyridin-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of mitogen-activated protein kinase 14 and leukotriene A-4 hydrolase. These interactions can modulate various cellular pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
3-(Benzyloxy)pyridine: Lacks the bromine and amino groups, making it less reactive in certain substitution reactions.
5-Bromo-2-aminopyridine: Lacks the benzyloxy group, which affects its solubility and reactivity.
3-(Benzyloxy)-2-aminopyridine: Similar structure but without the bromine atom, leading to different reactivity and applications.
Uniqueness: 3-(Benzyloxy)-5-bromopyridin-2-amine is unique due to the presence of both the benzyloxy and bromine substituents, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
5-bromo-3-phenylmethoxypyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNMAJBVWOHSSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609168 | |
Record name | 3-(Benzyloxy)-5-bromopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754230-78-9 | |
Record name | 3-(Benzyloxy)-5-bromopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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